2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid

Vue d'ensemble

Description

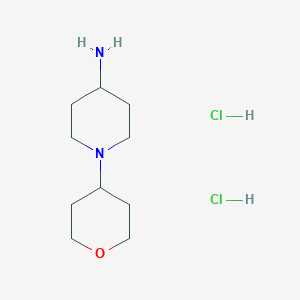

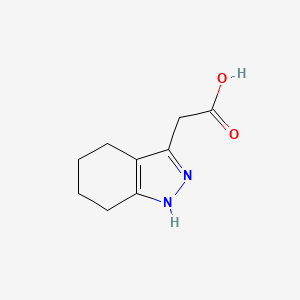

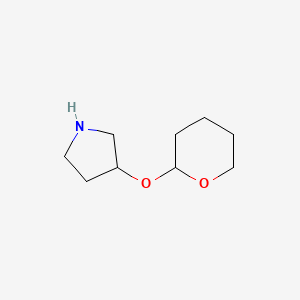

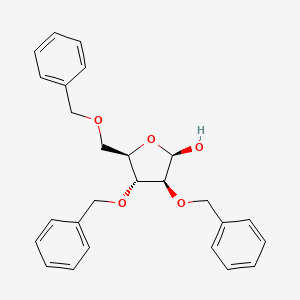

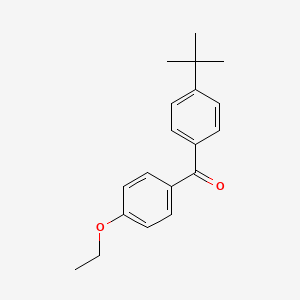

“2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 196100-87-5 . It has a molecular weight of 180.21 . The IUPAC name for this compound is 4,5,6,7-tetrahydro-1H-indazol-3-ylacetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Anti-Inflammatory Agents

Indazole derivatives, including 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid, have been found to possess significant anti-inflammatory activity. For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to have high anti-inflammatory activity along with minimum ulcerogenic potential .

Antimicrobial Agents

Indazole derivatives have shown moderate-to-high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Antitumor Agents

The compound has been used as a reactant in the synthesis of psammopemmin A, a potential antitumor agent .

Insecticidal Agents

4,5,6,7-tetrahydro-2H-indazole hydrazide derivatives have been synthesized and found to have insecticidal activity, targeting the ecdysone receptor .

C-H Insertion Reactions

The compound has been used as a reactant in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles via C-H insertion reactions .

Inhibitors of Guanylate Cyclase

Tricyclic indole and dihydroindole derivatives, synthesized using the compound as a reactant, have been found to inhibit guanylate cyclase .

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram, which represents a warning . The specific hazard statements and precautionary statements are not available in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Mécanisme D'action

Target of Action

The primary target of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is the H+/K±ATPases . These are enzymes that play a crucial role in the physiological processes of cells, particularly in maintaining the pH balance within cells .

Mode of Action

The compound inhibits the activity of H+/K±ATPases . This inhibition leads to a change in the intracellular environment, specifically causing an intracellular acidification .

Biochemical Pathways

The inhibition of H+/K±ATPases affects the proton pump mechanism, which is responsible for maintaining the pH balance within cells . This disruption can lead to a cascade of effects on various biochemical pathways, particularly those that are sensitive to changes in intracellular pH .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .

Result of Action

The primary result of the action of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is the inhibition of T cell proliferation . This is due to the intracellular acidification caused by the inhibition of H+/K±ATPases, which disrupts the normal functioning of the cells .

Action Environment

The action, efficacy, and stability of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound and alter its effects .

Propriétés

IUPAC Name |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISZLAMDPIISRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B3024247.png)

![(1S,6R)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3024264.png)